molecular formula C13H36O7Si5 B582873 Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane CAS No. 144739-99-1

Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane

Katalognummer: B582873
CAS-Nummer: 144739-99-1
Molekulargewicht: 444.849
InChI-Schlüssel: XLPSPGYOOZODDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane is a siloxane compound with the molecular formula C13H36O7Si5. This compound is known for its unique structure, which includes multiple silicon-oxygen bonds and methoxy groups. It is used in various industrial and scientific applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane typically involves the reaction of vinyltrimethoxysilane with octamethylcyclotetrasiloxane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using distillation or other separation techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol groups.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like platinum or palladium.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted siloxanes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane involves its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s stability and reactivity, allowing it to interact with various molecular targets. The methoxy groups can undergo hydrolysis to form silanol groups, which can further react to form siloxane bonds, leading to the formation of complex polymeric structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octamethylcyclotetrasiloxane: A cyclic siloxane with similar silicon-oxygen bonds but lacks the methoxy groups.

    Vinyltrimethoxysilane: Contains vinyl and methoxy groups but has a simpler structure compared to Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane.

Uniqueness

This compound is unique due to its combination of vinyl and methoxy groups along with a complex siloxane backbone. This structure provides it with unique reactivity and stability, making it suitable for a wide range of applications .

Eigenschaften

CAS-Nummer

144739-99-1

Molekularformel

C13H36O7Si5

Molekulargewicht

444.849

IUPAC-Name

ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane

InChI

InChI=1S/C13H36O7Si5/c1-13-25(15-3,16-4)20-24(11,12)19-23(9,10)18-22(7,8)17-21(5,6)14-2/h13H,1H2,2-12H3

InChI-Schlüssel

XLPSPGYOOZODDG-UHFFFAOYSA-N

SMILES

CO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C=C)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.